molecular formula C12H15NO4 B2734911 ethyl [(4-methoxybenzyl)amino](oxo)acetate CAS No. 77245-39-7

ethyl [(4-methoxybenzyl)amino](oxo)acetate

Cat. No.: B2734911
CAS No.: 77245-39-7
M. Wt: 237.255
InChI Key: ITKVMJWKVNKTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-methoxybenzyl)aminoacetate is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is a derivative of ethyl acetate, where the hydrogen atom of the amino group is replaced by a 4-methoxybenzyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-methoxybenzyl)aminoacetate typically involves the reaction of ethyl acetate with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, can vary depending on the specific requirements of the synthesis .

Industrial Production Methods

In industrial settings, the production of ethyl (4-methoxybenzyl)aminoacetate may involve large-scale reactions using automated equipment to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-methoxybenzyl)aminoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

Ethyl (4-methoxybenzyl)aminoacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (4-methoxybenzyl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl (4-methoxybenzyl)aminoacetate can be compared with other similar compounds, such as:

  • Ethyl (2-methoxyethyl)aminoacetate
  • Ethyl amino (4-propoxyphenyl)acetate hydrochloride
  • Methyl { [2- (4-morpholinyl)ethyl]amino}acetate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. Ethyl (4-methoxybenzyl)aminoacetate is unique due to the presence of the 4-methoxybenzyl group, which imparts specific chemical and biological properties .

Properties

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)11(14)13-8-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKVMJWKVNKTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.